Product packaging for 3,4-Di(propan-2-yl)aniline(Cat. No.:CAS No. 116233-13-7)

3,4-Di(propan-2-yl)aniline

Cat. No.: B053554
CAS No.: 116233-13-7
M. Wt: 177.29 g/mol
InChI Key: YQBCQWYZOXZDAI-UHFFFAOYSA-N
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Description

3,4-Di(propan-2-yl)aniline is a high-purity organic compound featuring an aniline core symmetrically substituted with isopropyl groups at the 3 and 4 positions. This specific substitution pattern confers unique steric and electronic properties, making it a valuable building block in organic synthesis and materials science research. Research Applications and Value: Chemical Synthesis Intermediate: This compound serves as a key precursor for synthesizing more complex molecules. The aromatic amine group is highly reactive, enabling its use in the formation of amides, imines, and other nitrogen-containing heterocycles, which are core structures in many functional materials and pharmaceuticals. Ligand and Catalyst Development: The steric bulk provided by the two isopropyl groups makes this compound an excellent starting material for designing novel ligands. These ligands can coordinate to metal centers to create catalysts for various organic transformations, where the bulky groups can influence the catalyst's selectivity and activity. Materials Science Research: Aniline derivatives are fundamental in the development of advanced polymers and functional materials. This compound can be explored as a monomer for polyimides and other specialty polymers, or utilized in the synthesis of dyes and pigments due to its aromatic structure. Researchers can leverage the distinct properties of this compound to explore new pathways in synthetic methodology and the development of new chemical entities with tailored functions. Please Note: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N B053554 3,4-Di(propan-2-yl)aniline CAS No. 116233-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-di(propan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-8(2)11-6-5-10(13)7-12(11)9(3)4/h5-9H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBCQWYZOXZDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557143
Record name 3,4-Di(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116233-13-7
Record name 3,4-Di(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformational Chemistry of 3,4 Di Propan 2 Yl Aniline

Functional Group Transformations of the Amino Moiety

The primary amino group of 3,4-di(propan-2-yl)aniline is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Imine and Schiff-Base Formation

The reaction of primary amines with aldehydes or ketones to form imines, also known as Schiff bases, is a fundamental transformation in organic chemistry. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This condensation reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

While specific studies on the imine formation of this compound are not readily found, it is expected to react with various aldehydes and ketones to yield the corresponding imines. The general mechanism involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. lookchem.com The reaction rate is often optimal under mildly acidic conditions (pH ~5) to facilitate both the protonation of the carbonyl group and the availability of the free amine as a nucleophile. lookchem.com The steric hindrance from the isopropyl groups on the aniline (B41778) ring might influence the rate of reaction, particularly with bulky ketones. acs.org

General Scheme for Imine Formation:

Reactant A (Aniline) Reactant B (Aldehyde/Ketone) Product (Imine)
This compound R-CHO (Aldehyde) N-(R-methylidene)-3,4-di(propan-2-yl)aniline

This table illustrates the general transformation and not specific experimental results.

Amidation and Ureation Reactions

The nucleophilic character of the amino group in this compound allows it to react with acylating agents to form amides and with isocyanates to form ureas.

Amidation: The reaction with acyl chlorides, anhydrides, or carboxylic acids (often activated) yields N-acylated derivatives. These reactions are fundamental in peptide synthesis and the creation of various functional materials. rsc.org While direct amidation with carboxylic acids requires high temperatures or specific catalysts, reactions with more reactive acyl halides or anhydrides are more common. acs.org The steric hindrance of the isopropyl groups might necessitate more forcing reaction conditions compared to less substituted anilines.

Ureation: The reaction of this compound with an isocyanate (R-N=C=O) is expected to readily form the corresponding N,N'-disubstituted urea. This reaction is typically highly efficient and does not require a catalyst. The nitrogen atom of the aniline attacks the electrophilic carbon of the isocyanate. researchgate.net

Illustrative Amidation and Ureation Reactions:

Starting Material Reagent Product Type
This compound Acyl Chloride (R-COCl) N-Aryl Amide

This table shows generalized reactions for anilines.

Nucleophilic Aromatic Substitution with Activated Anilines

In the context of nucleophilic aromatic substitution (SNAr), anilines typically act as nucleophiles, attacking an electron-deficient aromatic ring that is substituted with a good leaving group and strong electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com this compound, with its electron-donating amino and alkyl groups, is itself an electron-rich aromatic system and would not be susceptible to nucleophilic attack unless strongly activated.

However, it is expected to be a competent nucleophile in SNAr reactions with highly electrophilic aromatic compounds, such as those bearing multiple nitro groups and a halide leaving group (e.g., 1-chloro-2,4-dinitrobenzene). The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The rate of such reactions is influenced by the nucleophilicity of the amine and the stability of the intermediate. bits-pilani.ac.in

Electrophilic Aromatic Substitution on the Ring System

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the powerful electron-donating and ortho-, para-directing amino group, as well as the weaker activating and ortho-, para-directing isopropyl groups. byjus.com The substitution pattern will be determined by the combined directing effects of these substituents.

The amino group is the dominant activating and directing group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group. The positions on the ring are numbered as follows: C1 (with the amino group), C2, C3 (with an isopropyl group), C4 (with an isopropyl group), C5, and C6.

Position 2 (ortho to -NH2): This position is activated by the amino group.

Position 6 (ortho to -NH2): This position is also activated by the amino group.

Position 5 (para to the C4-isopropyl group and meta to the C3-isopropyl and amino groups): This position is activated by the amino group (para-directing).

Considering the steric hindrance from the existing isopropyl groups at positions 3 and 4, electrophilic attack might be favored at the less sterically hindered positions, primarily position 6 and potentially position 2. Nitration, halogenation, sulfonation, and Friedel-Crafts reactions are all common electrophilic aromatic substitutions for anilines. byjus.com For instance, nitration would be expected to yield a mixture of nitro-substituted isomers, with the distribution influenced by reaction conditions and the steric environment of the ring. researchgate.net

Formation of Polymeric Structures and Oligomers

Anilines can undergo oxidative polymerization to form polyaniline (PANI), a conducting polymer. masterorganicchemistry.com This process typically involves chemical or electrochemical oxidation in an acidic medium. The polymerization proceeds through the formation of radical cations, which then couple to form oligomers and eventually high molecular weight polymers. masterorganicchemistry.com

It is conceivable that this compound could be polymerized through similar oxidative methods. The presence of the isopropyl groups would likely influence the properties of the resulting polymer, such as its solubility, processability, and conductivity, by affecting the planarity and packing of the polymer chains. googleapis.com The polymerization would likely involve coupling at the positions ortho and para to the amino group that are not already substituted. The formation of oligomers as intermediates or as the final products under specific conditions is also a possibility. dokumen.pub However, specific studies on the polymerization or oligomerization of this compound are not prominently documented.

Article Generation Not Possible Due to Lack of Available Scientific Data

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published experimental data for the specific chemical compound This compound (also known as 3,4-diisopropylaniline, CAS No. 116233-13-7).

While this compound is listed in some chemical supplier catalogs and mentioned in patents as a potential reagent, no specific research articles or datasets containing its advanced spectroscopic and structural characterization could be located. The execution of the detailed article as per the requested outline is therefore not feasible.

The required sections and subsections necessitate specific, scientifically validated data points, including:

Advanced Spectroscopic and Structural Characterization Techniques for Aniline Derivatives

Electron Microscopy (FE-SEM):There is no literature on the morphological characterization of this material using electron microscopy.

It is important to note that extensive spectroscopic and structural data are available for other isomers, particularly the commercially common 2,6-diisopropylaniline (B50358) . However, due to the strict requirement to focus solely on the 3,4-di(propan-2-yl)aniline isomer, this information cannot be used as a substitute.

Generating an article without verifiable source data would compromise scientific accuracy and would not meet the quality standards requested. Should scientific data for this compound become publicly available in the future, the generation of the requested article can be revisited.

Electrochemical Studies (e.g., Cyclic Voltammetry)

Cyclic voltammetry involves scanning the potential of an electrode linearly with time and measuring the resulting current. For aniline (B41778) compounds, the primary electrochemical process of interest is the oxidation of the amino group.

General Principles of Aniline Electrochemistry

The electrochemical oxidation of aniline in an acidic medium is a well-studied process that typically leads to the formation of a conductive polymer, polyaniline (PAni). researchgate.netscispace.com The initial step is the oxidation of the aniline monomer to form a radical cation. researchgate.net This is an irreversible process, as observed by the absence of a corresponding reduction peak in the initial scan of a cyclic voltammogram. researchgate.net

Subsequent steps involve the coupling of these radical cations and further oxidation, leading to the growth of a polymer film on the electrode surface. scispace.comresearchgate.net As the polymer film forms, new redox peaks appear in the cyclic voltammogram, corresponding to the different oxidation states of the polyaniline: leucoemeraldine (fully reduced), emeraldine (B8112657) (partially oxidized and conductive), and pernigraniline (fully oxidized). scispace.com

The peak potentials in a cyclic voltammogram provide valuable information. The anodic peak potential (Epa) corresponds to oxidation, and the cathodic peak potential (Epc) to reduction. The formal potential (E°'), a measure of the thermodynamic ease of the redox reaction, can be estimated from the average of the anodic and cathodic peak potentials for a reversible system. palmsens.com For irreversible processes like the initial oxidation of many anilines, only the anodic peak potential is observed. palmsens.com

Influence of Substituents

The electronic nature and position of substituents on the aniline ring significantly influence its oxidation potential. Electron-donating groups, such as alkyl groups (like the propan-2-yl groups in the target compound), are generally expected to lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted aniline. Conversely, electron-withdrawing groups increase the oxidation potential. rsc.org

For instance, studies on various substituted anilines have shown a strong correlation between their oxidation potentials and the nature of the substituent. rsc.orgresearchgate.net The steric hindrance caused by bulky substituents, particularly in the ortho position, can also affect the rate of electropolymerization and the properties of the resulting polymer.

Expected Behavior of this compound

Based on general principles, the two propan-2-yl (isopropyl) groups on the aniline ring of This compound are electron-donating. This would likely result in a lower oxidation potential compared to aniline itself. The position of these bulky groups at the 3 and 4 positions would also influence the regiochemistry of any polymerization reaction.

A hypothetical cyclic voltammetry experiment on This compound would be expected to show an initial irreversible oxidation wave at a potential characteristic of this substitution pattern. The exact potential and the subsequent electrochemical behavior would depend on experimental conditions such as the solvent, electrolyte, pH, and scan rate. rsc.orgresearchgate.net

Detailed research, including cyclic voltammetry experiments under controlled conditions, would be necessary to determine the precise electrochemical properties of This compound . Such studies would quantify its oxidation potential and explore its potential for forming polymeric materials, providing valuable data for its application in materials science and organic electronics.

Computational Chemistry Investigations of 3,4 Di Propan 2 Yl Aniline and Analogues

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scispace.comnsf.gov It is widely used to determine the ground-state properties of aniline (B41778) derivatives by calculating the electron density. scispace.com Functionals like B3LYP, combined with basis sets such as 6-31G** or 6-311++G(d,p), are commonly employed to model these systems effectively. scispace.comeurjchem.comresearchgate.net

A primary application of DFT is the determination of a molecule's optimized geometry, which corresponds to the lowest energy arrangement of its atoms. nsf.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. rub.de For a molecule like 3,4-Di(propan-2-yl)aniline, this would reveal precise bond lengths, bond angles, and dihedral angles.

Furthermore, due to the rotational freedom of the propan-2-yl (isopropyl) groups and the amino group, the molecule can exist in several different conformations. Computational methods can map the conformational landscape to identify the most stable conformer and the energy barriers between different rotational isomers. This information is crucial as the geometry of the molecule influences its electronic properties and reactivity.

Below is a table representing typical geometric parameters that would be obtained from a DFT optimization of this compound at a common level of theory.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative) This data is illustrative and represents typical values for similar structures calculated with DFT.

ParameterBond/AngleCalculated Value
Bond Lengths C-N1.40 Å
C-C (aromatic)1.39 - 1.41 Å
C-C (isopropyl)1.54 Å
N-H1.01 Å
C-H (aromatic)1.08 Å
C-H (aliphatic)1.10 Å
Bond Angles C-N-H113°
H-N-H110°
C-C-C (aromatic)119 - 121°
C-C-N121°
Dihedral Angle C-C-N-H~30-40° (pyramidalization)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. pku.edu.cn The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For an aniline derivative, the HOMO is typically a π-orbital with significant contributions from the nitrogen lone pair and the aromatic ring, making it a good electron donor. researchgate.net The LUMO is usually a π*-antibonding orbital of the benzene (B151609) ring. Substituents on the ring, like the two propan-2-yl groups in this compound, would influence the energies of these orbitals. From FMO analysis, various reactivity descriptors can be calculated, such as electronegativity, chemical potential, hardness, and softness, which provide quantitative measures of the molecule's reactive tendencies.

Table 2: Illustrative FMO Energies and Reactivity Descriptors This data is illustrative and based on typical DFT calculations for substituted anilines.

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-5.15
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.25
HOMO-LUMO Energy GapΔE4.90
Ionization Potential (≈ -EHOMO)I5.15
Electron Affinity (≈ -ELUMO)A0.25
Chemical Hardness ((I-A)/2)η2.45
Chemical Softness (1/η)S0.41
Electronegativity ((I+A)/2)χ2.70

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification when compared with experimental data. nih.gov

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies can be determined. researchgate.net The resulting theoretical infrared (IR) spectrum shows the characteristic stretching and bending modes (e.g., N-H stretch, C-N stretch, aromatic C-H bends). Comparing the calculated spectrum with an experimental one can confirm the presence of specific functional groups and validate the computed geometry. acs.org

Table 3: Representative Calculated vs. Experimental NMR Chemical Shifts (Illustrative) This data is illustrative. Experimental values can vary with solvent and conditions.

AtomPositionCalculated ¹³C Shift (ppm)Typical Experimental ¹³C Shift (ppm)
C1C-NH₂145.5146.2
C2Aromatic C-H118.0118.9
C3C-isopropyl137.2137.8
C4C-isopropyl135.8136.5
C5Aromatic C-H126.1127.0
C6Aromatic C-H115.9116.4

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.deresearchgate.net It is calculated by placing a positive test charge at various points on the electron density surface. The MEP map is color-coded to indicate different potential regions: red signifies regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netrsc.org

For this compound, an MEP map would clearly show the most negative potential localized around the nitrogen atom of the amino group, due to the high electron density of the lone pair. This site is the primary center for protonation and electrophilic attack. The hydrogen atoms of the amino group would exhibit a positive potential. The aromatic ring itself would show a negative potential, characteristic of π-systems, but this would be less intense than that of the nitrogen lone pair. Such maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the regioselectivity of chemical reactions. researchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states (the highest energy point along a reaction coordinate). rub.de The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For a compound like this compound, theoretical studies could model a variety of reactions, such as electrophilic aromatic substitution, N-acylation, or the formation of Schiff bases. researchgate.netscispace.com For instance, a study on the protonolysis reactions of complexes involving the analogue 2,6-diisopropylaniline (B50358) demonstrates how these computational approaches are applied. researchgate.net Such investigations can reveal whether a reaction proceeds through a concerted (one-step) or stepwise mechanism and can explain the observed regioselectivity and stereoselectivity by comparing the activation energies of different possible pathways. researchgate.net

Computational Screening Methodologies for Material Design

Computational screening is a high-throughput approach where large virtual libraries of compounds are evaluated for specific properties using computational methods, thereby guiding experimental efforts toward the most promising candidates. acs.org This methodology is increasingly used in material science for designing novel materials with tailored characteristics.

Aniline derivatives are important building blocks for polymers, corrosion inhibitors, and organic electronic materials. researchgate.netroyalsocietypublishing.org Computational screening could be applied to a virtual library of substituted anilines, including this compound and its isomers, to predict properties relevant to material design. For example, properties like the HOMO-LUMO gap can be correlated with electronic conductivity, while interaction energies with metal surfaces can predict efficacy as corrosion inhibitors. royalsocietypublishing.org This in silico approach accelerates the discovery of new materials by focusing synthetic efforts on molecules that are computationally predicted to have the desired performance characteristics. benthamdirect.comchemmethod.com

Research Applications of Di Propan 2 Yl Aniline Derivatives in Advanced Materials and Catalysis

Ligand Design in Coordination Chemistry and Organometallics

In the realm of coordination and organometallic chemistry, the design of ligands is paramount to controlling the reactivity and selectivity of metal catalysts. Aniline (B41778) derivatives, particularly those with bulky substituents, are crucial precursors for a variety of important ligands. wikipedia.org

The steric hindrance provided by the isopropyl groups in di(propan-2-yl)aniline derivatives is a key feature in ligand design. Bulky ligands are essential for stabilizing reactive metal centers and creating a specific steric environment that can influence substrate binding and product formation in transition metal catalysis. acs.org For instance, 2,6-diisopropylaniline (B50358), an isomer of 3,4-di(propan-2-yl)aniline, is a well-known precursor for N-heterocyclic carbene (NHC) ligands and diiminopyridine ligands. wikipedia.org The bulky 2,6-diisopropylphenyl groups on these ligands play a crucial role in enhancing the stability and catalytic activity of the corresponding metal complexes. While less common, the 3,4-substitution pattern also provides significant steric bulk that can be leveraged in ligand synthesis to fine-tune the electronic and steric properties of catalysts. The introduction of bulky alkyl substituents at the ortho positions of the aniline ring is a strategy designed to balance steric protection and conformational flexibility, which can be advantageous over more rigid ligand architectures.

Table 1: Comparison of Bulky Aniline Derivatives in Ligand Synthesis

Compound Name Isomeric Position Key Feature Application in Ligand Synthesis
2,6-Di(propan-2-yl)aniline 2,6- High steric hindrance around the nitrogen atom. wikipedia.org Precursor for NHC, NacNac, and diiminopyridine ligands. wikipedia.org
2,4-Bis(propan-2-yl)aniline 2,4- Asymmetric steric bulk. Intermediate for complex organic molecules, including ligands.

Bulky ligands derived from substituted anilines are instrumental in some of the most powerful reactions in organic synthesis, including olefin metathesis and cross-coupling reactions. researchgate.netacs.org For example, 2,6-diisopropylaniline is famously used to synthesize the imido ligands found in Schrock-type olefin metathesis catalysts. wikipedia.org These bulky imido ligands are critical for the stability and high activity of the molybdenum and tungsten catalysts. wikipedia.orggoogle.com

In palladium-catalyzed cross-coupling reactions, ligands determine the efficiency of key steps like oxidative addition and reductive elimination. acs.org Sterically hindered and electron-rich phosphine (B1218219) ligands, often incorporating bulky aryl groups derived from anilines, have proven effective for challenging cross-coupling reactions. acs.org While direct applications of this compound in these specific catalytic systems are not as widely documented as its 2,6-isomer, its structural similarity suggests its potential as a precursor for ligands in these domains. The development of new ligands is crucial for expanding the scope and improving the efficiency of these catalytic transformations. acs.org

Precursors for Organic Electronic and Optoelectronic Materials

Aromatic amines are fundamental building blocks for a wide range of organic functional materials. acs.org Derivatives of di(propan-2-yl)aniline can serve as precursors for materials used in organic electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. smolecule.comresearchgate.net

Their utility often comes from their role as intermediates in the synthesis of larger, more complex conjugated molecules. For example, aniline derivatives can be used to synthesize heterocyclic compounds like oxadiazoles. mdpi.comnih.gov 1,3,4-oxadiazole (B1194373) derivatives are known for their ability to transport electrons and have a wide energy gap, making them suitable for use in OLEDs and organic photovoltaics. mdpi.com The synthesis of such materials often involves multi-step processes where the aniline precursor is modified and cyclized. mdpi.com The solubility and processing characteristics of the final material can be tuned by the alkyl substituents on the initial aniline, with the isopropyl groups enhancing solubility in organic solvents. researchgate.net

Role as Building Blocks in Polymer Chemistry

In polymer science, di(propan-2-yl)aniline derivatives can be incorporated into polymer chains as monomers or used as additives to modify polymer properties. smolecule.com The presence of the amino group allows for polymerization through various reactions, such as forming polyamides or polyimines. The bulky isopropyl groups can influence the final properties of the polymer, such as its solubility, thermal stability, and morphology. smolecule.combohrium.com For instance, incorporating such bulky groups can disrupt polymer chain packing, leading to more amorphous materials with increased solubility. This is a desirable trait for solution-processable polymers used in applications like thin-film coatings and membranes. escholarship.org While the polymerization of aniline itself is well-known, the use of substituted anilines like this compound allows for the synthesis of polymers with tailored properties.

Applications in Organocatalysis and Asymmetric Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern organic synthesis. unl.ptresearchgate.net Chiral amines and their derivatives are among the most powerful classes of organocatalysts. While the primary amino group of this compound can participate in catalysis, it is more common to see its derivatives used in more complex catalytic systems. researchgate.net

In asymmetric synthesis, chiral derivatives are of particular interest. Chiral phosphoric acids, for example, have been shown to be effective organocatalysts for enantioselective reactions, including aza-Michael additions of aromatic amines to nitroolefins. researchgate.net Furthermore, chiral iodoaniline derivatives have been developed as catalysts for the α-functionalization of ketones. acs.org These catalysts are synthesized from substituted anilines and a chiral source, demonstrating how the aniline framework can be built upon to create sophisticated catalytic tools for asymmetric synthesis. acs.orgbeilstein-journals.org

Table 2: Potential Research Applications of this compound Derivatives

Application Area Role of the Compound Key Structural Feature Potential Outcome
Transition Metal Catalysis Ligand Precursor Steric bulk from isopropyl groups. Enhanced catalyst stability and selectivity.
Olefin Metathesis Precursor for Imido Ligands Bulky aryl group. wikipedia.org Active and stable metathesis catalysts.
Organic Electronics Synthesis Intermediate Aromatic amine core, solubilizing groups. smolecule.commdpi.com Tunable optoelectronic properties in materials like OLEDs. acs.org
Polymer Chemistry Monomer/Additive Polymerizable amine, bulky side groups. smolecule.com Polymers with enhanced solubility and modified morphology. bohrium.com

| Asymmetric Synthesis | Catalyst Scaffold | Modifiable aniline framework. acs.org | Chiral catalysts for enantioselective transformations. beilstein-journals.org |

Environmental Fate and Biogeochemical Transformations of Aniline Based Compounds

Abiotic Degradation Mechanisms in Aquatic and Soil Systems

Abiotic degradation, occurring without the intervention of microorganisms, plays a significant role in the transformation of aniline (B41778) compounds in the environment. These processes are primarily driven by light (photolysis) and chemical reactions like oxidation.

Photolytic degradation is a key abiotic process for anilines in aquatic environments and the atmosphere. In the atmosphere, aniline primarily degrades by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about two hours. ca.gov This reaction can produce intermediates such as nitrosamines, nitrobenzene, nitrophenols, and phenol. ca.gov

In aqueous systems, the presence of photosensitizers can accelerate aniline's degradation. For instance, freshwater algae can enhance the photodegradation rate of aniline by generating reactive oxygen species (ROS) like hydroxyl radicals and singlet oxygen. nih.gov Studies using titanium dioxide (TiO2) as a photocatalyst have shown that UV radiation can degrade aniline into intermediates like phenol, 2-aminophenol, hydroquinone, and nitrobenzene, which eventually break down into inorganic ions, carbon dioxide, and water. researchgate.netmdpi.com

Table 1: Factors Influencing Photodegradation of Aniline

FactorInfluence on DegradationExample IntermediatesReference
Hydroxyl Radicals (Atmosphere) Primary degradation pathwayNitrobenzene, Nitrophenols, Phenol ca.gov
Algae (Aquatic) Accelerates degradation via ROS productionNot specified nih.gov
TiO₂ Photocatalysis (Aquatic) Complete degradation to inorganic productsPhenol, 2-Aminophenol, Nitrobenzene researchgate.net

Aniline and its derivatives are susceptible to chemical oxidation in both soil and water. Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, are effective in degrading these compounds. nih.gov Oxidizing agents such as potassium dichromate, cerium(IV) sulfate, and ozone have been used to break down the aniline ring structure. asianpubs.org Ozone, in particular, has been shown to be effective in cleaving the aromatic ring, leading to the formation of non-hazardous compounds like CO2 and H2O. asianpubs.org

The oxidation of aniline can lead to the formation of various products, including quinone, azobenzene, and aniline black, depending on the oxidant and reaction conditions. wikipedia.org In soil, aniline can undergo abiotic transformations, with an initial rapid loss from the aqueous phase due to reversible processes like ion exchange, followed by slower, irreversible reactions with soil components. researchgate.net

Microbial Degradation Pathways and Enzymatic Biotransformation

Microbial activity is a primary driver for the breakdown of aniline-based compounds in the environment. A wide variety of bacteria have been isolated that can utilize aniline as a source of carbon and energy under both aerobic and anaerobic conditions. microbiologyjournal.orgnih.gov

The presence or absence of oxygen dictates distinct microbial degradation pathways for aniline compounds. nih.govresearchgate.net

Aerobic Degradation: Under aerobic conditions, the central intermediate in aniline degradation is typically catechol. nih.govfrontiersin.org Bacteria utilize a multi-enzyme system to convert aniline to catechol. frontiersin.org This process involves an initial activation by a glutamine synthetase-like enzyme, followed by hydroxylation of the aromatic ring by an aniline dioxygenase. nih.govfrontiersin.org The resulting catechol then undergoes ring cleavage through either the ortho- or meta-pathway, depending on the bacterial species, eventually leading to intermediates of the TCA cycle. nih.govfrontiersin.orgmdpi.com

Anaerobic Degradation: In the absence of oxygen, different strategies are employed. Sulfate-reducing bacteria like Desulfatiglans anilini can degrade aniline completely. d-nb.info The proposed pathway involves an initial carboxylation of aniline to 4-aminobenzoate (B8803810). frontiersin.orgd-nb.info This intermediate is then activated to 4-aminobenzoyl-CoA and subsequently undergoes reductive deamination to form benzoyl-CoA, a common intermediate in the anaerobic degradation of aromatic compounds. frontiersin.orgd-nb.info Some denitrifying bacteria can also transform aniline, though degradation may be incomplete. d-nb.info

Table 2: Comparison of Aerobic and Anaerobic Aniline Degradation

FeatureAerobic PathwayAnaerobic PathwayKey References
Oxygen Requirement RequiredAbsent nih.govresearchgate.net
Key Intermediate Catechol4-Aminobenzoate, Benzoyl-CoA nih.govfrontiersin.orgd-nb.info
Initial Reaction Dioxygenation/HydroxylationCarboxylation frontiersin.org
End Products TCA cycle intermediates, CO₂, H₂OCO₂, H₂O, reduced electron acceptors (e.g., sulfide) mdpi.comd-nb.info
Example Organisms Delftia sp., Acinetobacter sp., Pseudomonas sp.Desulfatiglans anilini, Paracoccus sp. d-nb.infozju.edu.cn

The genetic basis for aniline degradation has been extensively studied. In many aerobic aniline-degrading bacteria, the genes encoding the necessary enzymes are organized into clusters. mdpi.comzju.edu.cn Common gene clusters, such as atd, tdn, and dan, have been identified in various bacteria. mdpi.com These clusters typically code for the components of aniline dioxygenase (large and small subunits), a reductase, and regulatory proteins. zju.edu.cn For example, the gene cluster in Delftia acidovorans 7N shows high similarity to those found in Pseudomonas putida and Acinetobacter sp. YAA. zju.edu.cn

Key enzymes in the aerobic pathway include:

Aniline Dioxygenase: Catalyzes the initial hydroxylation of the aniline ring. nih.gov

Catechol 2,3-dioxygenase: A key enzyme in the meta-cleavage pathway of catechol. nih.gov

Catechol 1,2-dioxygenase: Involved in the ortho-cleavage pathway. microbiologyjournal.org

In the anaerobic bacterium Desulfatiglans anilini, proteomic analysis revealed that genes for aniline degradation are located in specific clusters, including the ani (aniline degradation) and phe (phenol degradation) gene clusters. nih.govosti.gov The initial conversion of aniline to 4-aminobenzoate is carried out by a phenylphosphoamidate synthase and two carboxylase subunits, which are recruited from different gene clusters, highlighting a complex regulatory mechanism. nih.govosti.gov

Transformation Products and Environmental Impact Assessment Methodologies

Common intermediates from abiotic oxidation include nitrobenzene, azobenzene, azoxybenzene, and phenol. asianpubs.org In photocatalytic degradation, intermediates can include various aminophenols and quinones. researchgate.net Microbial degradation leads to central metabolites like catechol under aerobic conditions and 4-aminobenzoate under anaerobic conditions, which are then funneled into central metabolic pathways. frontiersin.org

Assessing the environmental impact involves a combination of chemical analysis and toxicological evaluation. High-performance liquid chromatography (HPLC) is commonly used to monitor the disappearance of the parent compound and the formation and subsequent degradation of intermediates like catechol. microbiologyjournal.org The potential toxicity of aniline and its derivatives to aquatic species and human health is a significant concern, driving the need for effective remediation technologies. nih.gov The International Agency for Research on Cancer (IARC) has categorized aniline as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans. nih.gov Therefore, methodologies for assessing environmental impact must consider not only the parent compound but also the potential for the formation of hazardous TPs.

Concluding Remarks and Future Research Perspectives on 3,4 Di Propan 2 Yl Aniline Chemistry

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of sterically hindered anilines, including 3,4-Di(propan-2-yl)aniline, often requires specialized methods to overcome the challenges posed by bulky substituents. nih.gov While methods for the synthesis of related compounds, such as 2,6-diisopropylaniline (B50358), have been developed for industrial applications like the production of pesticides, there is room for the development of more efficient and greener synthetic routes. google.com Future research could focus on catalytic systems that are tolerant of significant steric bulk, potentially leading to higher yields and milder reaction conditions. rsc.org For instance, the development of novel ligands for metal-catalyzed cross-coupling reactions could enable the efficient arylation of highly hindered primary amines, a historically challenging transformation. acs.org Furthermore, exploring one-pot synthesis strategies from readily available starting materials could enhance the accessibility of this compound and its derivatives for broader research applications. researchgate.net The application of flow chemistry could also offer advantages in terms of safety, scalability, and precise control over reaction parameters for the synthesis of this and other hindered anilines.

Novel Reactivity Patterns and Derivatization Opportunities

The steric environment created by the two isopropyl groups in this compound can be expected to direct its reactivity in unique ways. This steric hindrance can influence the regioselectivity of electrophilic aromatic substitution reactions, potentially favoring substitution at less hindered positions or requiring more forcing conditions. A systematic investigation into the reactivity of the aromatic ring and the amino group would be highly valuable.

Derivatization of the amine functionality opens up a vast chemical space. For example, the synthesis of novel Schiff bases, amides, and sulfonamides derived from this compound could lead to compounds with interesting biological or material properties. wur.nl The steric bulk of the diisopropylaniline moiety could be exploited to create sterically demanding ligands for coordination chemistry, potentially leading to catalysts with unique selectivity or stability. The synthesis and characterization of polymers derived from this compound is another promising area, as the bulky side groups could impact the polymer's morphology, solubility, and electronic properties. rsc.org

Emerging Applications in Interdisciplinary Research

While specific applications of this compound are not yet widely reported, the broader class of aniline (B41778) derivatives has found use in numerous fields. researchgate.net The unique structure of this compound makes it an interesting candidate for several emerging applications.

In materials science, its derivatives could be explored as building blocks for high-performance polymers, organic light-emitting diodes (OLEDs), or as components of liquid crystals. The steric hindrance could enhance the thermal stability and amorphous nature of polymers, which are desirable properties in many applications. Furthermore, aniline derivatives are precursors to various dyes and pigments; the specific substitution pattern of this compound could lead to novel colorants with unique spectroscopic properties.

In medicinal chemistry, the diisopropylaniline scaffold could be incorporated into new drug candidates. Sterically hindered groups are often introduced into pharmaceuticals to improve metabolic stability by shielding reactive sites from enzymatic degradation. acs.org Therefore, derivatives of this compound could be investigated for a range of biological activities.

Synergistic Approaches Combining Experimental and Computational Studies

The integration of computational chemistry with experimental work offers a powerful approach to accelerate research on this compound. mdpi.com Computational modeling can provide valuable insights into the compound's electronic structure, conformational preferences, and reaction mechanisms. For instance, density functional theory (DFT) calculations could be used to predict the most likely sites for electrophilic attack or to model the transition states of various reactions, thereby guiding experimental design. wur.nl

Molecular modeling can also be used to predict the properties of derivatives of this compound, such as their potential as ligands or their absorption spectra. This predictive power can help to prioritize synthetic targets and reduce the amount of trial-and-error in the laboratory. The synergy between in silico predictions and empirical validation will be crucial for unlocking the full potential of this compound and its derivatives in a timely and efficient manner.

Q & A

Q. What safety protocols are recommended for handling 3,4-Di(propan-2-yl)aniline in laboratory settings?

Answer: When handling this compound (CAS 4107-98-6), prioritize the following:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.
  • First Aid: If inhaled, move to fresh air and consult a physician immediately. Provide the safety data sheet (SDS) to medical personnel .
  • Storage: Store in a cool, dry place away from oxidizers. Ensure containers are tightly sealed to prevent moisture absorption.

Q. What synthetic routes are commonly used to prepare this compound?

Answer: The synthesis typically involves:

  • Friedel-Crafts Alkylation: Reacting aniline derivatives with isopropyl halides (e.g., 2-bromopropane) in the presence of Lewis acids like AlCl₃. Regioselectivity at the 3,4-positions is achieved by steric and electronic control .
  • Buchwald-Hartwig Amination: Coupling aryl halides with isopropylamine derivatives under palladium catalysis. This method offers better control over substitution patterns .

Q. Which spectroscopic techniques are effective for characterizing this compound?

Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Aromatic protons appear as doublets (δ 6.5–7.2 ppm), while isopropyl groups show septets (δ 1.2–1.5 ppm) .
    • ¹³C NMR: Aromatic carbons resonate at δ 120–140 ppm; isopropyl carbons appear at δ 20–25 ppm (CH₃) and δ 30–35 ppm (CH) .
  • X-Ray Crystallography: Resolve steric effects of isopropyl groups using SHELX software for structure refinement .

Q. Table 1: Basic Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₉N
Molecular Weight177.29 g/mol
CAS Number4107-98-6

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in isopropyl group introduction?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to evaluate energy barriers for different substitution pathways. For this compound, steric maps and electrostatic potential surfaces identify favorable sites for isopropyl attachment .

Q. What strategies resolve discrepancies between experimental and theoretical NMR shifts?

Answer:

  • Solvent Effects: Simulate shifts using polarizable continuum models (PCM) to account for solvent polarity.
  • Dynamic Effects: Incorporate molecular dynamics (MD) to model conformational flexibility, which impacts chemical shifts .
  • Cross-Validation: Compare with X-ray data (via SHELXL) to validate spatial arrangements .

Q. How does steric hindrance influence reactivity in electrophilic substitution reactions?

Answer: The bulky isopropyl groups at 3,4-positions:

  • Deactivate the Ring: Electron-donating isopropyl groups reduce electrophilic attack rates.
  • Direct Substitution: Steric hindrance forces electrophiles (e.g., nitronium ion) to attack para positions selectively.
  • Reaction Optimization: Use low temperatures (-20°C) and dilute conditions to minimize steric clashes .

Q. How to design a crystallization protocol for high-quality single crystals?

Answer:

  • Solvent Selection: Use mixed solvents (e.g., hexane/ethyl acetate) to slow nucleation.
  • Temperature Gradient: Cool from 50°C to 4°C over 48 hours to promote ordered crystal growth.
  • SHELX Refinement: Analyze unit cell parameters and hydrogen bonding via SHELXL .

Q. What methods mitigate solubility challenges in reaction design?

Answer:

  • Co-Solvents: Add DMSO or THF to enhance solubility in polar reactions.
  • Microwave-Assisted Synthesis: Increase reaction efficiency at higher temperatures without prolonged heating.
  • Phase-Transfer Catalysis: Use quaternary ammonium salts to shuttle reactants between phases .

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